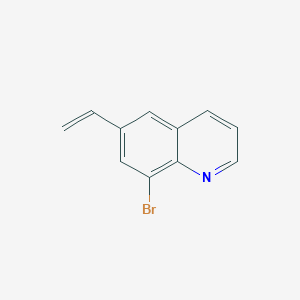
3-(5-bromopyridin-3-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propenol group attached to the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol typically involves the bromination of 3-pyridinol followed by the introduction of a propenol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. After bromination, the resulting 5-bromo-3-pyridinol is subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and propenylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-bromopyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(5-Bromo-3-pyridinyl)prop-2-enal or 3-(5-Bromo-3-pyridinyl)prop-2-enoic acid.
Reduction: 3-(3-Pyridinyl)prop-2-en-1-ol.
Substitution: 3-(5-Azido-3-pyridinyl)prop-2-en-1-ol or 3-(5-Mercapto-3-pyridinyl)prop-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(5-bromopyridin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the propenol group play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site or by competing with natural substrates for binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromo-2-pyridinyl)-2-propyn-1-ol: Similar structure but with a propynyl group instead of a propenol group.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a methoxy group at the 3-position of the pyridine ring.
Uniqueness
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a propenol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
3-(5-bromopyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2 |
InChI-Schlüssel |
OYPRXMBFEZBYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C=CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)




![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)
![N-methyl-1-[4-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B8611261.png)


![2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro-](/img/structure/B8611297.png)


![{3-[(4-Methoxyphenyl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide](/img/structure/B8611317.png)
